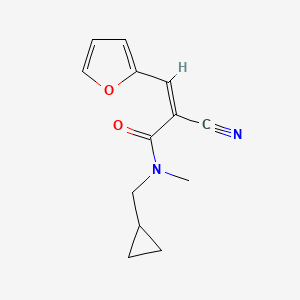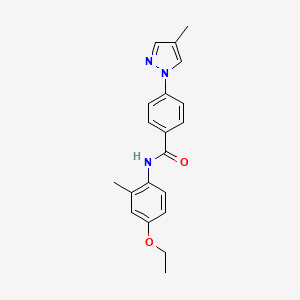![molecular formula C8H8F2N2O2 B7646545 N-[3-(difluoromethoxy)pyridin-2-yl]acetamide](/img/structure/B7646545.png)
N-[3-(difluoromethoxy)pyridin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(difluoromethoxy)pyridin-2-yl]acetamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is primarily used in the development of drugs that target neurological disorders, such as Alzheimer's disease.
Mecanismo De Acción
N-[3-(difluoromethoxy)pyridin-2-yl]acetamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, which leads to an increase in the levels of this neurotransmitter in the brain. The increased levels of acetylcholine improve cognitive function and memory.
Biochemical and Physiological Effects:
The primary effect of this compound is the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine has been shown to improve cognitive function and memory. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(difluoromethoxy)pyridin-2-yl]acetamide has several advantages as a research tool. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of this compound in laboratory experiments. The compound is highly toxic and must be handled with care. Additionally, the inhibition of acetylcholinesterase may not be specific to this compound, which could lead to off-target effects.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(difluoromethoxy)pyridin-2-yl]acetamide. One area of interest is the development of drugs that target neurological disorders, such as Alzheimer's disease. This compound has shown promise in this area, but further research is needed to determine its efficacy and safety. Another area of interest is the development of new compounds that are structurally similar to this compound but have improved properties, such as increased specificity or reduced toxicity. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in the context of neurological disorders.
Métodos De Síntesis
The synthesis of N-[3-(difluoromethoxy)pyridin-2-yl]acetamide involves the reaction of pyridine-2-carboxylic acid with difluoromethoxyamine hydrochloride in the presence of a coupling agent, such as EDC or DCC. The resulting product is then treated with acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
N-[3-(difluoromethoxy)pyridin-2-yl]acetamide has been extensively studied for its potential applications in medical research. The compound has shown promising results in the development of drugs that target neurological disorders, such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and cognitive function.
Propiedades
IUPAC Name |
N-[3-(difluoromethoxy)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-5(13)12-7-6(14-8(9)10)3-2-4-11-7/h2-4,8H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZVSJLKKUZIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(5-fluoro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7646477.png)
![N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)
![4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B7646496.png)
![2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid](/img/structure/B7646516.png)

![N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B7646528.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B7646561.png)
![4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine](/img/structure/B7646569.png)